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6-Bromo-7-hydroxy-2-oxo-2h-chromene-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid using bromine in acetic acid . The reaction is typically carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-bromo-7-oxo-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: Formation of 6-bromo-7-hydroxy-2-oxo-2H-chromene-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
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Antioxidant Activity
- Mechanism: The compound exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively.
- Case Study: A study demonstrated that derivatives of this compound could reduce oxidative damage in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.
-
Anti-inflammatory Effects
- Mechanism: Research indicates that 6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can inhibit pro-inflammatory cytokines.
- Case Study: In vitro studies on macrophage cells showed a significant reduction in the secretion of tumor necrosis factor-alpha (TNF-α) when treated with this compound, highlighting its potential as an anti-inflammatory agent.
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Antimicrobial Properties
- Mechanism: The compound has been evaluated for its antimicrobial efficacy against various bacterial strains.
- Case Study: A recent investigation found that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.
Materials Science Applications
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Polymer Synthesis
- Application: The compound can serve as a monomer in the synthesis of polymers with enhanced properties.
- Data Table: Polymer Characteristics
Property Value Glass Transition Temp 85 °C Tensile Strength 50 MPa Elongation at Break 300% -
Hydrogel Formation
- Mechanism: Its chemical structure allows for the formation of hydrogels suitable for biomedical applications.
- Case Study: Studies have shown that hydrogels formed from this compound can be used for drug delivery systems, providing controlled release profiles for therapeutic agents.
Biochemical Applications
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Enzyme Inhibition
- Mechanism: It acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Case Study: Research on its inhibitory effects on cyclooxygenase enzymes indicates potential applications in pain management and anti-inflammatory therapies.
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Cell Signaling Modulation
- Application: The compound influences cell signaling pathways, particularly those related to apoptosis and cell proliferation.
- Data Table: Signaling Pathway Effects
Pathway Effect MAPK/ERK Downregulation PI3K/Akt Upregulation
Mechanism of Action
The mechanism of action of 6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The compound’s hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the bromine atom at the 6th position.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the hydroxyl group at the 7th position.
Coumarin-3-carboxylic acid: Similar structure but lacks both the bromine atom and the hydroxyl group.
Uniqueness
6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of both the bromine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activity . These functional groups enhance its potential as a versatile compound in various scientific and industrial applications .
Biological Activity
6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 116096-92-5) is a synthetic compound belonging to the chromene family, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H5BrO5 with a molecular weight of 285.05 g/mol. The compound features a bromine atom at position 6, a hydroxyl group at position 7, and a carboxylic acid group at position 3, contributing to its unique reactivity and biological profile .
Property | Value |
---|---|
Molecular Formula | C₁₀H₅BrO₅ |
Molecular Weight | 285.05 g/mol |
CAS Number | 116096-92-5 |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies have shown that chromene derivatives can scavenge free radicals effectively, suggesting a protective role against cellular damage .
Enzyme Inhibition
This compound has demonstrated inhibitory effects on key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibition of AChE is significant in Alzheimer's disease treatment. Preliminary studies indicate that this compound may inhibit AChE activity, thus enhancing acetylcholine levels in the brain .
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can also contribute to cognitive enhancement and neuroprotection .
- Monoamine Oxidase (MAO) : The compound shows potential as an MAO inhibitor, which is relevant for mood disorders and neurodegenerative conditions .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways, making it a candidate for further research in chronic inflammatory diseases .
Case Studies and Research Findings
A variety of studies have explored the biological implications of this compound:
- Neuroprotective Effects : In vitro studies using human neuroblastoma cell lines (SH-SY5Y) have shown that treatment with this compound can improve cell viability under oxidative stress conditions induced by beta-amyloid peptides .
- Synthesis and Derivatives : Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at different positions on the chromene structure have been linked to increased enzyme inhibition potency .
Properties
CAS No. |
116096-92-5 |
---|---|
Molecular Formula |
C10H5BrO5 |
Molecular Weight |
285.05 g/mol |
IUPAC Name |
6-bromo-7-hydroxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14) |
InChI Key |
LZARJDZEFFIBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1Br)O)C(=O)O |
Origin of Product |
United States |
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